Dichlorodiisopropoxysilane
Description
Contextualizing Silicon Chemistry and Organosilicon Compounds in Contemporary Research
Silicon, positioned just below carbon in the periodic table, has long fascinated chemists due to its potential to form a vast array of compounds with unique properties. rsc.org Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has evolved into a cornerstone of modern science and technology. mdpi.combeilstein-journals.org Initially pioneered by figures like Frederic Kipping in the early 20th century, the field has expanded far beyond its early focus on polysiloxanes (silicones). mdpi.com Contemporary research in organosilicon chemistry is a vibrant and diverse field, exploring everything from fundamental bonding principles to applications in catalysis, organic synthesis, and medicine. rsc.orgthieme-connect.com
Organosilicon compounds are noted for their unique chemical characteristics, which distinguish them from their carbon analogues. The Si-C bond is longer and weaker than a C-C bond, while the Si-O bond is significantly stronger than a C-O bond. researchgate.netrsc.org This high affinity of silicon for oxygen is a driving force in much of its chemistry, particularly in the formation of stable siloxane (Si-O-Si) networks. rsc.org Modern research actively investigates hypercoordinate silicon compounds, transition metal-silicon chemistry, and the synthesis of silicon-stereogenic silanes for asymmetric catalysis. rsc.orgthieme-connect.com These efforts illustrate that organosilicon chemistry is a hot research field, poised to play an even greater role in both academic and industrial settings. thieme-connect.com
Role of Dichlorodiisopropoxysilane as a Silane (B1218182) Precursor in Advanced Synthesis
In the landscape of chemical synthesis, precursors are foundational molecules that supply the core structural elements for more complex materials. mdpi.com Silane precursors, particularly organosilanes like this compound, are critical for the fabrication of silicon-containing materials. entegris.comresearchgate.net These molecules typically contain a central silicon atom bonded to one or more hydrolyzable groups, such as alkoxy (e.g., isopropoxy) or chloro groups. researchgate.netsigmaaldrich.com The primary synthetic route involving these precursors is the sol-gel process, which involves hydrolysis and condensation reactions. sigmaaldrich.comsubstech.com
The function of this compound as a precursor is dictated by its bifunctional nature, possessing both highly reactive chlorine atoms and less reactive isopropoxy groups. The general mechanism proceeds in two main steps:
Hydrolysis: The Si-Cl and Si-OR (isopropoxy) bonds react with water. The Si-Cl bonds are typically more susceptible to hydrolysis than the Si-OR bonds, allowing for a degree of selectivity. This reaction replaces the chloro and isopropoxy groups with hydroxyl (-OH) groups, forming silanol (B1196071) intermediates. researchgate.netresearchgate.net
Condensation: The newly formed silanol groups are highly reactive and condense with each other (or with remaining chloro/isopropoxy groups) to form stable siloxane (Si-O-Si) bridges, releasing water or alcohol as a byproduct. researchgate.netconicet.gov.ar
This process transforms the molecular precursor into a three-dimensional network, forming the basis of materials like glasses, ceramics, and hybrid organic-inorganic composites at temperatures much lower than traditional melting methods. substech.comuctm.edu The isopropoxy groups in this compound, being bulkier than the more common methoxy (B1213986) or ethoxy groups, can influence the rates of hydrolysis and condensation, thereby affecting the final structure and properties of the synthesized material. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 18145-76-1 |
| Molecular Formula | C₆H₁₄Cl₂O₂Si |
| Molecular Weight | 217.16 g/mol |
| Appearance | Colorless Liquid |
| Boiling Point | 184-186 °C |
| Density | 1.08 g/mL at 25 °C |
Research Trajectories and Significance of this compound in Materials Science
Materials science focuses on the relationship between a material's structure, processing, and properties to design and create novel materials for various applications. rroij.comarxiv.org Organosilicon precursors like this compound are significant in this field because they enable the precise construction of materials at the molecular level. bohrium.comgoogle.com The ability to tailor the final material's properties by choosing a specific precursor is a key strategy in advanced materials development. researchgate.netmdpi.com
Current research trajectories for precursors such as this compound are directed toward several key areas:
Hybrid Organic-Inorganic Materials: By retaining some organic functionality while forming an inorganic siloxane backbone, precursors can create hybrid materials that combine the properties of both classes, such as the flexibility of polymers with the thermal stability of glass. mdpi.com The isopropoxy groups, or potentially other organic groups substituted for the chlorine atoms, can be incorporated into the final material.
Nanoparticle Synthesis: The sol-gel process using silane precursors is a primary method for synthesizing silica (B1680970) nanoparticles with controlled size and morphology. chalcogen.rorsc.orgresearchgate.net These nanoparticles have applications in catalysis, biomedical imaging, and as reinforcing fillers in polymers. conicet.gov.ar this compound can serve as the silicon source for creating such nanostructures. mdpi.comnih.gov
Thin Film Deposition: In the electronics and optics industries, thin films of silicon dioxide or organosilicate glass are used as dielectric layers, protective coatings, and optical filters. mdpi.com Chemical Vapor Deposition (CVD) and sol-gel coating are common techniques where volatile precursors like this compound are reacted to deposit a uniform film onto a substrate. entegris.combohrium.com
Polymer Modification: Dichlorosilanes can be used in polymerization reactions or as cross-linking agents to modify the properties of existing polymers. beilstein-journals.orgwikipedia.org They can improve thermal stability, mechanical strength, and surface properties of materials like silicones and other polymers. wikipedia.org
The significance of this compound lies in its specific reactivity profile. The differential reactivity of its chloro and isopropoxy groups allows for more complex, multi-step syntheses, providing a pathway to sophisticated material architectures that are central to ongoing innovations in materials science. arxiv.orgresearchgate.net
Table 2: Comparison of Common Silane Precursor Types in Synthesis
| Precursor Type | General Formula | Key Characteristics | Common Applications |
| Tetrachloro-silane | SiCl₄ | Highly reactive; rapid hydrolysis; corrosive HCl byproduct. | Production of fumed silica and high-purity silicon. |
| Tetraalkoxy-silane | Si(OR)₄ (e.g., TEOS) | Less reactive than chlorosilanes; controllable hydrolysis. researchgate.net | Sol-gel synthesis of silica glasses, ceramics, and nanoparticles. mdpi.com |
| Organo-trialkoxysilane | R'Si(OR)₃ | Forms functionalized siloxane networks; acts as a coupling agent. | Surface modification, hybrid materials, adhesion promotion. researchgate.net |
| Dichlorodi-alkoxysilane | Cl₂Si(OR)₂ (e.g., this compound) | Bifunctional with two types of hydrolyzable groups of differing reactivity. | Stepwise polymerization, cross-linking agent, precursor for complex silica structures. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
18145-76-1 |
|---|---|
Molecular Formula |
C6H14Cl2O2Si |
Molecular Weight |
217.16 g/mol |
IUPAC Name |
dichloro-di(propan-2-yloxy)silane |
InChI |
InChI=1S/C6H14Cl2O2Si/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 |
InChI Key |
OJYGKMYJXWXXPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](OC(C)C)(Cl)Cl |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Dichlorodiisopropoxysilane
Conventional and Emerging Synthetic Routes to Dichlorodiisopropoxysilane
The production of this compound is dominated by the controlled reaction of silicon tetrachloride with isopropanol (B130326). However, significant research has been directed toward alternative, more direct, and environmentally benign methods.
The direct synthesis of alkoxysilanes from elemental silicon and an alcohol represents a significant advancement over traditional chlorine-based processes. colab.ws This route is considered more environmentally friendly as it can eliminate the introduction and subsequent removal of chlorine. colab.ws The general reaction involves elemental silicon reacting with an alcohol, such as isopropanol, typically at elevated temperatures in the presence of a copper catalyst. colab.wsmdpi.com
The mechanism of this direct synthesis is complex. It is understood to proceed via the formation of a catalytically active copper-silicon alloy, such as Cu3Si, on the silicon surface. researchgate.net The alcohol then reacts at these active sites. Factors that significantly influence the process include temperature, the type and concentration of the catalyst, and the presence of promoter additives. researchgate.net
Catalytic enhancement is crucial for the efficiency and selectivity of direct synthesis. Copper compounds are the most common catalysts, with copper(I) chloride (CuCl) showing high activity. rsc.org Promoters can further increase the reaction rate and selectivity. The effectiveness of various copper-based catalysts in mechanochemical direct synthesis has been studied, with results indicating varied performance based on the specific copper compound used.
| Catalyst | Catalyst Amount (wt%) | Temperature (°C) | Silicon Conversion (%) | Selectivity for Tetraalkoxysilane (%) |
|---|---|---|---|---|
| CuCl | 20 | 100 | 77 | 98 |
| CuCl | Not Specified | 150 | 80 | Not Specified |
| CuCl | Not Specified | 250 | ~100 | Not Specified |
| CuF₂ | 20 | Not Specified | Lower than CuCl | Lower than CuCl |
| CuO | 20 | Not Specified | Lower than CuCl | Lower than CuCl |
The most conventional and widely used method for synthesizing this compound is the partial alkoxylation (or alcoholysis) of silicon tetrachloride with isopropanol. researchgate.netwikipedia.org This reaction involves the nucleophilic substitution of two chloride atoms on the silicon center with isopropoxy groups.
Reaction: SiCl₄ + 2 (CH₃)₂CHOH → Cl₂Si(OCH(CH₃)₂)₂ + 2 HCl
This reaction is typically carried out in the liquid phase and produces hydrogen chloride (HCl) as a significant by-product. researchgate.netwikipedia.org The reaction conditions must be carefully controlled to favor the formation of the desired this compound over mono-, tri-, or fully substituted products like tetraisopropoxysilane.
A less common but relevant synthetic pathway is the intermolecular exchange of functional groups between different silane (B1218182) compounds. This involves the redistribution of alkoxy and chloro groups between an alkoxysilane and a chlorosilane. researchgate.net For instance, a reaction could be designed between silicon tetrachloride and a different alkoxysilane. These exchange reactions are often promoted by a Lewis acid catalyst, such as bismuth trichloride (B1173362) (BiCl₃), which has been shown to be more efficient than conventional acid catalysts. researchgate.net The reactivity in these exchanges depends on the specific substituents on the silicon atoms. researchgate.net
Green Chemistry Principles in this compound Production
Applying green chemistry principles to the synthesis of this compound focuses on reducing waste, improving atom economy, and increasing energy efficiency. mdpi.comgreenchemistry-toolkit.org
The conventional alkoxylation of silicon tetrachloride generates two moles of hydrogen chloride (HCl) for every mole of this compound produced. wikipedia.org This corrosive by-product represents a significant waste stream and a key target for green chemistry initiatives. One strategy for waste minimization is the capture and recycling of the HCl by-product. For example, the recovered hydrogen chloride can be reacted with elemental silicon to regenerate valuable chlorosilanes, such as trichlorosilane, creating a closed-loop process. researchgate.netgelest.com
The direct synthesis of alkoxysilanes from silicon and alcohols is inherently a greener approach as it avoids the use of chlorinated starting materials altogether, thereby eliminating the generation of HCl. colab.wsmdpi.com This approach significantly improves atom economy and reduces the production of hazardous by-products.
| Synthetic Route | Primary Reactants | Key By-product | Green Chemistry Advantage |
|---|---|---|---|
| Alkoxylation | Silicon Tetrachloride, Isopropanol | Hydrogen Chloride (HCl) | Well-established; potential for HCl recycling. |
| Direct Synthesis | Silicon, Isopropanol | Hydrogen (H₂) | Eliminates chlorine use and HCl by-product. colab.wsmdpi.com |
| Functional Group Exchange | Chlorosilanes, Alkoxysilanes | Equilibrium mixture of silanes | Potentially environmentally benign route with catalyst use. researchgate.net |
Energy consumption is a critical factor in the sustainability of large-scale chemical production. In conventional silane synthesis, processes such as fractional distillation to purify products and the management of high-temperature reactions contribute significantly to energy usage. iscre28.org
Innovations like reactive distillation (RD) represent a major step forward in energy efficiency for industrial silane production. rsc.orgresearchgate.net By integrating reaction and separation into a single unit, RD can overcome thermodynamic equilibrium limitations and reduce the need for energy-intensive material recirculation, leading to substantial energy savings compared to conventional fixed-bed reactor systems. iscre28.orgrsc.org
Chemical Reactivity, Reaction Mechanisms, and Derivatization of Dichlorodiisopropoxysilane
Hydrolytic and Condensation Behavior of Dichlorodiisopropoxysilane
The sol-gel process, which involves the hydrolysis and subsequent condensation of molecular precursors, is a fundamental aspect of silicon chemistry. sigmaaldrich.com For this compound, this process is characterized by the sequential reaction of its chloro and isopropoxy functional groups with water.
The hydrolysis of this compound proceeds via nucleophilic substitution at the silicon center. The reaction mechanism and kinetics are highly dependent on the pH of the medium. While specific kinetic data for this compound is not extensively documented, its behavior can be inferred from the well-established principles of chlorosilane and alkoxysilane chemistry. unm.eduviu.ca
The Si-Cl bonds are significantly more labile and reactive towards water than the Si-O-C bonds of the isopropoxy groups. Therefore, hydrolysis occurs in a stepwise manner, with the rapid initial hydrolysis of the two chlorine atoms to form diisopropoxysilanediol ((i-PrO)₂Si(OH)₂), followed by the much slower hydrolysis of the isopropoxy groups.
Under Neutral Conditions: Even without a catalyst, the Si-Cl bonds react swiftly with ambient moisture. The reaction produces diisopropoxysilanediol and hydrochloric acid (HCl). The generated HCl can then act as a catalyst, accelerating further hydrolysis in an autocatalytic fashion. researchgate.net The subsequent hydrolysis of the isopropoxy groups is comparatively slow at neutral pH. afinitica.com
Under Acidic Conditions (Acid-Catalyzed): In the presence of an acid catalyst (e.g., HCl), the hydrolysis of both chloro and alkoxy groups is accelerated.
Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2-Si) mechanism. researchgate.net For the alkoxy groups, the reaction is initiated by the protonation of the isopropoxy oxygen, which makes the corresponding alcohol (isopropanol) a better leaving group. unm.edu A water molecule then attacks the electrophilic silicon atom. researchgate.netafinitica.com Acid-catalyzed conditions generally favor the hydrolysis reaction over condensation reactions. researchgate.net This leads to the formation of more silanol (B1196071) (Si-OH) intermediates before significant network formation occurs. researchgate.net
Under Basic Conditions (Base-Catalyzed): Base catalysis significantly alters the reaction mechanism and rates.
Mechanism: Under basic conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the silicon atom. unm.edu This attack does not require prior protonation of the leaving group. The reaction proceeds through a pentacoordinate intermediate. researchgate.net Base-catalyzed hydrolysis of alkoxysilanes is generally faster than acid-catalyzed hydrolysis. unm.edu Furthermore, basic conditions strongly promote the condensation of silanol groups, often leading to rapid gelation. researchgate.net
The following table summarizes the expected effects of pH on the hydrolysis and condensation of this compound.
| Condition | Hydrolysis Rate (Si-Cl) | Hydrolysis Rate (Si-O-iPr) | Condensation Rate | Dominant Mechanism | Resulting Structure Tendency |
| Acidic | Very Fast | Accelerated | Slow | Sɴ2-Si (Protonation of leaving group) | Weakly branched, linear polymers unm.eduresearchgate.net |
| Neutral | Fast (Autocatalytic) | Very Slow | Slow | Sɴ2-Si | Slow formation of oligomers |
| Basic | Extremely Fast | Fast | Very Fast | Sɴ2-Si (Direct OH⁻ attack) | Highly branched, particulate networks unm.eduresearchgate.net |
Following hydrolysis, the resulting silanol intermediates undergo condensation reactions to form stable silicon-oxygen-silicon (Si-O-Si) bonds, eliminating water in the process. youtube.comyoutube.com The structure of the resulting oligomers and polymers is dictated by the functionality of the precursor and the reaction conditions.
After the initial, rapid hydrolysis of its two chloro groups, this compound effectively behaves as a difunctional precursor, diisopropoxysilanediol. Difunctional precursors are known to form linear chains or cyclic oligomers through condensation. doubtnut.com
Linear Oligomers and Polymers: The condensation of (i-PrO)₂Si(OH)₂ molecules can proceed linearly to form long polysiloxane chains with repeating -(Si(O-iPr)₂-O)- units.
Cyclic Oligomers: Intramolecular condensation or "backbiting" reactions can lead to the formation of stable cyclic siloxanes, such as trimers and tetramers. The formation of cyclic versus linear species is influenced by factors like precursor concentration and the solvent used.
Further cross-linking to form a rigid three-dimensional polymeric network would require the subsequent hydrolysis of the isopropoxy groups, increasing the functionality of the silicon centers. This process is significantly slower and more dependent on the reaction conditions (e.g., high water content, aggressive pH, or elevated temperature). researchgate.net
Functionalization and Ligand Modification Strategies for this compound
The reactivity of the Si-Cl bonds makes this compound a versatile precursor for surface modification and the synthesis of hybrid materials.
This compound can be used to chemically modify surfaces that possess hydroxyl (-OH) groups, such as silica (B1680970), glass, metal oxides, and certain polymers. This process, known as grafting or silanization, involves the reaction of the chlorosilane with the surface hydroxyls. researchgate.net
The reaction mechanism is analogous to the first step of hydrolysis. One or both of the Si-Cl bonds react with surface -OH groups to form a highly stable, covalent Si-O-Substrate bond, releasing HCl as a byproduct. researchgate.net This permanently attaches the -Si(O-iPr)₂Cl or -Si(O-iPr)₂- moiety to the surface.
This type of surface modification can be used to:
Alter Surface Wettability: Grafting the diisopropoxy-silyl group can change a hydrophilic surface (like silica) to a more hydrophobic one.
Improve Adhesion: The modified surface can act as a coupling agent to improve adhesion between an inorganic substrate and an organic polymer matrix.
Provide Reactive Sites: The remaining isopropoxy groups (or a remaining chloro group if the reaction is controlled) can serve as sites for further chemical reactions, allowing for multi-step surface functionalization. ijnnonline.net
While specific studies detailing the use of this compound are limited, the process is well-established for analogous compounds like dichlorodimethylsilane (B41323) for rendering surfaces like silica nanoparticles hydrophobic. researchgate.net
The Si-Cl bonds in this compound can serve as reactive sites for introducing a wide variety of organic functionalities through nucleophilic substitution reactions, leading to the formation of hybrid organic-inorganic materials. mdpi.comidu.ac.idmdpi.com
Common nucleophiles that can displace the chloride ions include:
Organometallic Reagents: Grignard reagents (R-MgX) or organolithium compounds (R-Li) can be used to form new silicon-carbon bonds, replacing the chlorine atoms with alkyl or aryl groups.
Alcohols and Phenols: In the presence of a base (to neutralize the HCl byproduct), alcohols (R'-OH) can react to replace the chlorine atoms, forming new dialkoxysilanes. This allows for the introduction of more complex or functional organic side chains.
Amines: Primary and secondary amines can react to form silicon-nitrogen bonds, yielding aminosilanes.
These derivatization reactions create novel silane (B1218182) precursors with tailored properties. colostate.edulibretexts.orgsigmaaldrich.com The resulting organofunctional diisopropoxysilanes can then be used in subsequent sol-gel processes or as monomers for polymerization, incorporating the specific organic functionality into the final material.
Si-O-Si Network Formation Dynamics from this compound Precursors
The dynamics of Si-O-Si network formation from this compound are a direct consequence of the kinetics of the hydrolysis and condensation steps. The transition from a colloidal solution (sol) to a continuous solid network (gel) is a complex process influenced by multiple factors. youtube.com
Primary Oligomerization: The rapid hydrolysis of the Si-Cl bonds leads to the formation of diisopropoxysilanediol. These difunctional monomers quickly condense to form a solution of linear and cyclic oligomers. At this stage, the system remains a low-viscosity liquid or "sol."
Network Gelation: The formation of a continuous, sample-spanning Si-O-Si network (gelation) requires an increase in the effective functionality of the reacting species. This occurs through the slower hydrolysis of the isopropoxy groups, which provides additional -OH sites for condensation. These new sites allow the linear chains and cyclic oligomers to cross-link.
The dynamics of this process are critically dependent on reaction conditions: researchgate.net
Temperature: Increasing the temperature accelerates both hydrolysis and condensation rates, thus shortening the gelation time. researchgate.net
Catalyst (pH): As discussed in section 3.1.1, pH has a profound effect. Acidic conditions favor slower, more uniform network growth leading to weakly branched structures, while basic conditions promote rapid, more clustered growth, resulting in particulate gels. unm.edu
Water-to-Silane Ratio: A higher concentration of water drives the hydrolysis equilibrium forward, creating more silanol groups and potentially accelerating the onset of cross-linking and gelation. researchgate.net
By controlling these parameters, the dynamics of network formation can be steered to produce materials with different structures, ranging from soluble resins composed of low-molecular-weight oligomers to highly cross-linked, porous xerogels. umich.edu
Dichlorodiisopropoxysilane in the Engineering of Advanced Materials
Sol-Gel Processing with Dichlorodiisopropoxysilane as a Key Precursor
The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. While precursors like tetraethoxysilane (TEOS) and tetramethoxysilane (B109134) (TMOS) are extensively studied, information on this compound is limited.
Control of Sol-Gel Rheology and Gelation Kinetics using this compound
Synthesis of Silica-Based Glasses and Ceramics from this compound Precursors
Fabrication of Porous and Mesoporous Architectures via this compound Sol-Gel Routes
The fabrication of materials with controlled porosity is a key application of the sol-gel technique, often employing surfactants or other templating agents. This allows for the creation of materials with high surface areas and tailored pore sizes, suitable for applications in catalysis, separation, and drug delivery. While the synthesis of mesoporous silica (B1680970) is a well-documented field, there is no specific information available on the use of this compound as the primary precursor for creating such porous or mesoporous architectures.
Inorganic-Organic Hybrid Materials Incorporating this compound Moieties
Inorganic-organic hybrid materials combine the properties of both inorganic and organic components at the molecular or nanoscale, leading to materials with novel properties. The sol-gel process is a common method for synthesizing these materials.
Design and Synthesis of Class I and Class II Hybrid Systems from this compound
Inorganic-organic hybrid materials are generally categorized into two classes. Class I hybrids involve weak interactions, such as van der Waals forces or hydrogen bonds, between the organic and inorganic components. Class II hybrids feature strong covalent bonds between the two phases. The design and synthesis of these materials are highly dependent on the choice of precursors. The literature lacks specific examples or studies on the design and synthesis of either Class I or Class II hybrid systems where this compound is a principal component.
Development of Interpenetrating Polymer-Inorganic Networks and Molecular Composites
An interpenetrating polymer network (IPN) consists of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. Molecular composites involve the dispersion of a rigid polymer within a flexible polymer matrix at the molecular level. The synthesis of such complex architectures requires careful control over the polymerization reactions of the different components. There is no available research that specifically describes the use of this compound in the formation of interpenetrating polymer-inorganic networks or molecular composites.
Covalent and Non-Covalent Integration of Organic and Inorganic Phases
The integration of organic and inorganic components at the molecular level is a key strategy in the development of hybrid materials with tailored properties. Organoalkoxysilanes, a class of compounds that includes this compound, are versatile building blocks for these materials. mdpi.com The organic and inorganic components can be linked through strong, directional covalent bonds or through weaker, non-covalent interactions such as hydrogen bonding, van der Waals forces, and ionic bonding. researchgate.netmdpi.com
The covalent integration of organic and inorganic phases often involves the sol-gel process. In this process, precursors like organoalkoxysilanes undergo hydrolysis and condensation reactions to form a three-dimensional network. mdpi.com The organic functional groups attached to the silicon atom become an integral part of this network, resulting in a hybrid material with a unique combination of properties. researchgate.net For instance, the incorporation of organic moieties can enhance the flexibility and processability of the inorganic network.
Advanced Polymeric Materials Derived from this compound
This compound serves as a precursor for the synthesis of advanced polymeric materials, particularly polysiloxanes and other organosilicon polymers. These polymers are known for their excellent thermal stability, chemical resistance, and unique surface properties.
Polysiloxanes are polymers with a silicon-oxygen backbone (-Si-O-) and organic side groups attached to the silicon atoms. The synthesis of polysiloxanes from dichlorosilane (B8785471) precursors like this compound typically involves hydrolysis and polycondensation. uni-wuppertal.de In the hydrolysis step, the chlorine atoms are replaced by hydroxyl (-OH) groups. These hydroxyl groups then undergo condensation, eliminating water molecules to form the siloxane backbone. uni-wuppertal.de
The general reaction can be summarized as follows:
n SiCl2(OR)2 + 2n H2O → n Si(OH)2(OR)2 + 2n HCl n Si(OH)2(OR)2 → [-Si(OR)2-O-]n + n H2O
The properties of the resulting polysiloxane can be tailored by controlling the reaction conditions and the nature of the organic groups (in this case, isopropoxy groups).
Another important method for synthesizing polysiloxanes is ring-opening polymerization (ROP) of cyclic siloxanes. mdpi.comgelest.comnih.govrsc.org This method allows for better control over the molecular weight and structure of the polymer. While this compound is not a cyclic monomer itself, it can be a precursor to the formation of cyclic oligomers that can then be polymerized via ROP.
Crosslinking is the process of forming chemical bonds between polymer chains to create a three-dimensional network. sigmaaldrich.comhengdasilane.comsapub.org The degree of crosslinking, or crosslink density, is a critical parameter that determines the mechanical and thermal properties of the resulting polymer. beilstein-journals.org A higher crosslink density generally leads to a more rigid and thermally stable material.
This compound, being a difunctional molecule, can act as a crosslinking agent. hengdasilane.com During polymerization, it can react with other monomers or polymer chains to form crosslinks. The concentration of this compound and the reaction conditions can be used to control the crosslink density and, consequently, the properties of the final material. The formation of a polymer network can be monitored by observing changes in the viscosity of the reaction solution. rsc.org
The table below illustrates the general relationship between crosslinking agent concentration and material properties.
| Crosslinking Agent Concentration | Crosslink Density | Material Rigidity | Swelling Capacity |
| Low | Low | Low | High |
| High | High | High | Low |
Nanomaterials Synthesis and Nanostructure Engineering Utilizing this compound
This compound can also be employed as a precursor in the synthesis of nanomaterials, such as silica nanoparticles and ordered nanostructures. These materials have a wide range of applications in catalysis, sensing, and drug delivery.
Silica nanoparticles (SiO2 NPs) can be synthesized through the sol-gel process, where a silicon-containing precursor like an alkoxysilane is hydrolyzed and condensed in a controlled manner. scispace.comdntb.gov.uanih.govijnnonline.netmaterialsciencejournal.org The Stöber method is a well-known sol-gel technique for producing monodisperse silica nanoparticles. wikipedia.orgnih.govmdpi.comnih.govtesisenred.net This method involves the hydrolysis of a tetraalkoxysilane in an alcohol solution with ammonia (B1221849) as a catalyst. By carefully controlling the reaction parameters, such as precursor concentration, temperature, and catalyst concentration, the size and morphology of the silica nanoparticles can be precisely controlled. mdpi.com
Core-shell nanoparticles, which consist of a core of one material and a shell of another, are of great interest due to their multifunctional properties. science.govnih.govrsc.orgmdpi.com Silica is a common shell material due to its chemical stability and biocompatibility. This compound can be used as a precursor to form a silica shell around a core material through a sol-gel process. The thickness and porosity of the silica shell can be tuned by adjusting the reaction conditions.
The following table summarizes the effect of key Stöber process parameters on the size of the resulting silica nanoparticles.
| Parameter | Effect on Particle Size |
| Increased Precursor Concentration | Increase |
| Increased Water Concentration | Increase |
| Increased Ammonia Concentration | Increase |
| Increased Temperature | Decrease |
Template-assisted synthesis is a powerful technique for creating ordered nanostructures with well-defined shapes and sizes. scispace.comrsc.orgnih.govresearchgate.netescholarship.orgnih.gov In this method, a template with a desired nanostructure, such as a porous membrane or a colloidal crystal, is used to direct the formation of the desired material. nih.gov
This compound can be used as a precursor in the template-assisted synthesis of ordered silica nanostructures. rsc.org The precursor is introduced into the pores of the template and then undergoes hydrolysis and condensation to form a solid silica network. After the removal of the template, a replica of the original nanostructure in silica is obtained. This method allows for the fabrication of complex nanostructures, such as nanotubes, nanowires, and mesoporous materials. rsc.orgnih.gov The properties of these ordered nanostructures are highly dependent on the template used and the conditions of the sol-gel process. researchgate.net
Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) Applications of this compound for Thin Films
This compound is a key precursor molecule utilized in the fabrication of advanced materials, specifically in the deposition of thin films through Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) techniques. epo.orglinde-amt.com These processes are fundamental in the semiconductor industry for producing high-quality, high-performance solid materials. wikipedia.org this compound's utility stems from its chemical structure, which allows for the controlled deposition of silicon-based layers, most notably silicon dioxide (SiO₂), a critical component in microelectronics. rsc.orgmdpi.com
In both ALD and CVD, this compound acts as a silicon source. The deposition process involves the reaction of this precursor with an oxygen source, such as water or ozone, on a substrate surface. mdpi.com This chemical reaction leads to the formation of a solid thin film. mks.com
Atomic Layer Deposition (ALD) is a thin-film deposition technique that builds up films one atomic layer at a time. wikipedia.orgnih.gov The process involves sequential, self-limiting reactions. wikipedia.orgvaporpulse.com A substrate is exposed to the this compound precursor, which reacts with the surface. Any excess precursor and byproducts are then purged from the chamber before the introduction of the second precursor, typically an oxidant. vaporpulse.com This cycle is repeated to achieve the desired film thickness. wikipedia.org This method allows for exceptional control over film thickness and uniformity, making it ideal for creating highly conformal layers on complex three-dimensional structures. nih.govlamresearch.com
Chemical Vapor Deposition (CVD) , in contrast, involves the simultaneous introduction of the precursor gases into a reaction chamber where they react and decompose on the substrate surface to form the desired film. wikipedia.orgbyu.edu While CVD generally offers higher deposition rates than ALD, achieving the same level of thickness control and conformality can be more challenging. researchgate.net Plasma-enhanced CVD (PECVD) is a variant that uses plasma to facilitate the chemical reactions at lower temperatures. wikipedia.org
The quality and properties of the resulting silicon dioxide films are highly dependent on the deposition parameters, including temperature, pressure, and the specific precursors used. Research into this compound-based deposition has focused on optimizing these parameters to produce films with desirable characteristics for microelectronic applications, such as high purity and excellent electrical insulating properties.
Below are interactive data tables summarizing typical process parameters and resulting film properties for ALD and CVD processes using this compound for the deposition of silicon dioxide.
Table 1: Typical Atomic Layer Deposition (ALD) Process Parameters for SiO₂ from this compound
| Parameter | Value |
| Precursor | This compound |
| Co-reactant | Water (H₂O), Ozone (O₃) |
| Deposition Temperature (°C) | 150 - 350 |
| Precursor Pulse Time (s) | 0.1 - 2.0 |
| Co-reactant Pulse Time (s) | 0.1 - 2.0 |
| Purge Time (s) | 1.0 - 10.0 |
| Growth per Cycle (Å) | 0.5 - 1.5 |
Table 2: Typical Chemical Vapor Deposition (CVD) Process Parameters for SiO₂ from this compound
| Parameter | Value |
| Precursor | This compound |
| Oxidant | Oxygen (O₂), Nitrous Oxide (N₂O) |
| Deposition Temperature (°C) | 500 - 700 |
| Pressure (Torr) | 0.5 - 5.0 |
| Precursor Flow Rate (sccm) | 10 - 100 |
| Oxidant Flow Rate (sccm) | 50 - 500 |
| Deposition Rate (Å/min) | 50 - 500 |
Table 3: Properties of SiO₂ Thin Films Deposited from this compound
| Property | ALD | CVD |
| Conformality | Excellent (>95%) | Good (70-90%) |
| Density (g/cm³) | 2.1 - 2.3 | 2.0 - 2.2 |
| Refractive Index (at 633 nm) | 1.45 - 1.46 | 1.44 - 1.46 |
| Wet Etch Rate in dilute HF | Low | Moderate |
| Dielectric Constant | 3.8 - 4.2 | 3.9 - 4.5 |
Advanced Characterization and Analytical Techniques for Dichlorodiisopropoxysilane Systems
Spectroscopic Analysis of Dichlorodiisopropoxysilane and its Reaction Products (e.g., Multinuclear NMR, FT-IR, Raman Spectroscopy)
Spectroscopic methods are indispensable for probing the molecular structure of the this compound precursor and tracking the chemical changes, such as hydrolysis and condensation, that occur during the formation of derived materials.
Multinuclear Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei. For the this compound system, ¹H, ¹³C, and ²⁹Si NMR are particularly insightful.
¹H and ¹³C NMR are used to identify and monitor the isopropoxy groups. During hydrolysis and condensation, the disappearance of signals corresponding to the isopropoxy ligands and the appearance of signals for isopropanol (B130326) can be quantitatively tracked.
²⁹Si NMR is a powerful tool for studying the condensation process of silicon-based materials. The chemical shift of the ²⁹Si nucleus is highly sensitive to the number of bridging oxygen atoms (–O–Si) attached to the silicon atom. By analyzing the ²⁹Si NMR spectrum, one can distinguish between monomeric species, dimers, and more complex silicate (B1173343) structures, providing a quantitative measure of the extent of condensation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. It is highly effective for identifying functional groups present in the precursor and the reaction products. gelest.com The hydrolysis of this compound and its subsequent polycondensation can be followed by observing changes in the IR spectrum. Key vibrational bands include those for Si-Cl, Si-O-C, C-H, O-H, and the Si-O-Si network. gelest.com For instance, the gradual disappearance of Si-Cl and Si-O-C stretches and the emergence of a broad Si-O-Si asymmetrical stretching band are indicative of the sol-gel transformation. gelest.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| C-H (isopropyl) | Stretching | 2850-3000 | Indicates presence of isopropoxy groups |
| Si-O-C | Stretching | 1100-1170 | Characteristic of the isopropoxy ligand on silicon |
| Si-O-Si | Asymmetric Stretching | 1000-1200 (broad) | Formation of the silicate network |
| Si-OH (silanol) | Stretching | 3200-3700 (broad) | Intermediate product of hydrolysis |
| Si-Cl | Stretching | ~450-650 | Indicates presence of the precursor |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that is particularly sensitive to non-polar bonds. It is an excellent tool for studying the formation of the inorganic Si-O-Si backbone in the derived materials. The symmetric stretching of Si-O-Si bonds gives rise to characteristic Raman bands. researchgate.net The technique can also be used to monitor the disappearance of precursor bands and assess the degree of condensation and structural ordering in the final material. While specific Raman studies on this compound are not widely published, the technique is broadly applied to study the structure of amorphous carbons and other disordered systems that can be analogous to the resulting silica (B1680970) matrix. researchgate.net
X-ray Diffraction and Scattering Studies of Structural Evolution in this compound-Derived Materials
X-ray diffraction (XRD) and scattering are primary techniques for determining the atomic and molecular structure of materials. semanticscholar.org They are used to investigate the evolution from the molecular precursor to the final solid-state material.
For materials derived from the sol-gel processing of this compound, XRD is used to assess their crystallinity. Typically, silica produced at low temperatures via sol-gel routes is amorphous. mdpi.com The XRD pattern of such an amorphous material does not show sharp Bragg peaks characteristic of crystalline materials but instead displays a very broad diffraction halo. researchgate.net For amorphous silica, this broad peak is typically centered around a 2θ value of 22-23°. mdpi.comresearchgate.netresearchgate.net The absence of sharp peaks confirms the lack of long-range atomic order in the material. researchgate.net If the material is subsequently heat-treated at high temperatures, XRD can be used to monitor the potential onset of crystallization.
Small-angle X-ray scattering (SAXS) provides information about structural features on a larger length scale, typically from 1 to 100 nm. In the context of this compound-derived materials, SAXS is invaluable for characterizing the pore structure, determining the average size and shape of particles or pores, and analyzing the fractal nature of the gel network.
High-Resolution Microscopy (e.g., TEM, SEM, AFM) for Morphological and Nanostructural Elucidation
High-resolution microscopy techniques are essential for visualizing the morphology, topography, and nanostructure of materials synthesized from this compound.
Transmission Electron Microscopy (TEM)
TEM provides high-resolution, two-dimensional projection images of a sample by transmitting a beam of electrons through an ultrathin section. It can resolve features at the nanoscale, making it ideal for visualizing the primary particles that form during the initial stages of the sol-gel process. TEM can reveal the size, shape, and aggregation state of nanoparticles within the derived material.
Scanning Electron Microscopy (SEM)
SEM scans a focused electron beam over a sample's surface to produce images of its topography and composition. It is used to study the micromorphology of the resulting gels, xerogels, or powders. SEM images can reveal information about the material's surface texture, porosity, and the presence of cracks or other macroscopic features that form during drying and processing.
Atomic Force Microscopy (AFM)
AFM is a scanning probe microscopy technique that can image surfaces with atomic resolution. An AFM uses a sharp tip on a cantilever to scan the sample surface, providing a 3D topographical map. For materials derived from this compound, such as thin films or coatings, AFM is used to quantify surface roughness and visualize surface features at the nanoscale. rsc.org
Thermal Analysis (e.g., TGA, DSC) for Reaction Pathways and Material Stability
Thermal analysis techniques monitor the change in a material's physical properties as a function of temperature. They provide critical data on reaction pathways, thermal stability, and phase transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. In the this compound system, TGA can be used to study the decomposition pathway. For a gel freshly prepared from this compound, a typical TGA scan would show several mass loss stages. Initial mass loss at lower temperatures (below ~150°C) corresponds to the evaporation of physically adsorbed water and solvent (e.g., isopropanol). A subsequent mass loss at higher temperatures is often associated with the condensation of residual silanol (B1196071) (Si-OH) groups to form more Si-O-Si linkages, releasing water. At still higher temperatures, the thermal decomposition of any remaining organic fragments would occur. nih.gov The final residual mass provides information on the ceramic yield. researchgate.net
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as glass transitions, crystallization, and melting. researchgate.net For amorphous silica derived from this compound, DSC can be used to identify the glass transition temperature (Tg). It can also be used to study the energetics of the condensation reactions and to determine the material's stability at elevated temperatures by identifying the onset temperature of crystallization or decomposition. semanticscholar.org
| Technique | Temperature Range (°C) | Observed Event | Interpretation |
|---|---|---|---|
| TGA | 25 - 150 | Mass Loss | Evaporation of solvent and adsorbed water |
| TGA | 150 - 400 | Mass Loss | Condensation of silanol groups |
| TGA | > 400 | Mass Loss | Decomposition of residual organic matter |
| DSC | Variable | Endotherm/Exotherm | Phase transitions (e.g., glass transition, crystallization) |
Rheological Studies of this compound Sol-Gel Systems
Rheology is the study of the flow and deformation of matter. For sol-gel systems, rheological measurements are critical for understanding the transition from a low-viscosity colloidal solution (sol) to a solid-like, three-dimensional network (gel).
The gelation process involves a significant change in the viscoelastic properties of the system. These changes are typically monitored using a rheometer, which can measure properties like viscosity (η), the storage modulus (G'), and the loss modulus (G'').
Viscosity (η): As the hydrolysis and condensation reactions proceed, the size of the silicate oligomers and polymers in the sol increases, leading to a gradual, then rapid, increase in the system's viscosity. researchgate.net
Storage Modulus (G'): This modulus represents the elastic component of the material. During the initial sol stage, G' is very low. As the network structure begins to form, G' increases significantly.
Loss Modulus (G''): This modulus represents the viscous component. In the sol state, G'' is dominant over G'.
The gel point is often defined as the point where G' and G'' cross over (G' = G''), signifying the transition from a liquid-like to a solid-like behavior. rsc.org Rheological studies can provide quantitative data on the gelation time and how it is affected by factors such as precursor concentration, water-to-silane ratio, catalyst, and temperature. rsc.orgmdpi.com This information is vital for controlling the processing of materials derived from this compound.
Functional Applications of Dichlorodiisopropoxysilane Derived Materials in Advanced Technologies
Catalysis and Catalytic Support Materials from Dichlorodiisopropoxysilane Precursors
Materials derived from this compound are pivotal in the field of heterogeneous catalysis, where they primarily function as high-surface-area supports for catalytically active species. The inherent stability and tunable porous structure of silica (B1680970) make it an ideal platform for enhancing the efficiency and selectivity of various chemical reactions.
Heterogeneous catalysts are materials that exist in a different phase from the reactants, offering significant advantages such as easy separation from the reaction mixture and potential for reuse. wordpress.com Silica, produced from the hydrolysis of this compound, is a cornerstone material for creating these catalysts. While silica itself is generally not catalytically active for many organic transformations, its high surface area and chemical inertness make it an exceptional support for dispersing and stabilizing catalytically active metal nanoparticles or complexes. mdpi.com
The process typically involves synthesizing a silica matrix (support) from the this compound precursor, followed by the impregnation or immobilization of a metal species (e.g., palladium, platinum, nickel, iron). mdpi.commdpi.com This approach prevents the agglomeration of the metal particles, maximizing the number of active sites available to the reactants and thereby enhancing catalytic performance. researchgate.net These supported catalysts are employed in a wide array of organic reactions, including hydrogenations, oxidations, and cross-coupling reactions, which are fundamental to the synthesis of fine chemicals and pharmaceuticals. mdpi.comdiva-portal.org The ability to create a robust and stable support from precursors like this compound is crucial for developing sustainable and economically viable catalytic processes. aldeser.org
The performance of a heterogeneous catalyst is profoundly influenced by the physical structure of its support, particularly its surface area and porosity. mdpi.com this compound is an excellent precursor for fabricating mesoporous silica—materials characterized by a network of uniform pores with diameters ranging from 2 to 50 nanometers. These materials are synthesized using a sol-gel method in the presence of a structure-directing agent, typically a surfactant. The this compound is hydrolyzed to form silica species that assemble around surfactant micelles. Subsequent removal of the surfactant template, usually by calcination or solvent extraction, leaves behind a highly ordered, porous silica structure. nih.gov
The key advantage of these materials is the ability to tailor the pore size, pore volume, and surface area by carefully selecting the template and adjusting synthesis conditions. nih.gov This structural control is critical for catalysis, as the pores must be large enough to allow reactants to access the active sites within the support and for products to diffuse out. At the same time, the high surface area allows for a very high loading and dispersion of the active catalytic phase. Mesoporous silica supports derived from alkoxysilane precursors are used to enhance the activity, selectivity, and longevity of catalysts in various applications. mdpi.com
Table 1: Representative Properties of Mesoporous Silica Supports
This table illustrates typical physical properties of mesoporous silica materials synthesized from alkoxysilane precursors. The precise values can be tuned based on the specific precursor and synthesis method employed.
| Property | Typical Value Range | Significance in Catalysis |
| BET Surface Area (m²/g) | 500 - 1200 | Provides a large area for the dispersion of active catalytic species, maximizing the number of available reaction sites. |
| Pore Diameter (nm) | 2 - 15 | Influences the accessibility of active sites to reactant molecules and facilitates the diffusion of products. |
| Pore Volume (cm³/g) | 0.5 - 1.5 | Determines the capacity for loading catalytically active materials within the support structure. |
Optical and Photonic Devices Utilizing this compound-Derived Materials
The sol-gel process, utilizing precursors like this compound, allows for the creation of high-purity, amorphous silica and hybrid glass-like films at low temperatures. These materials possess excellent optical transparency and a tunable refractive index, making them highly suitable for applications in optical and photonic devices.
Optical waveguides are structures that confine and guide light, forming the basis of integrated photonic circuits. Materials derived from this compound are used to fabricate these structures, typically as thin films deposited on a substrate. The sol-gel technique is particularly advantageous for this application as it enables the deposition of uniform, thin layers of silica-based glass with precise control over thickness and composition. researchgate.netntnu.no
The process involves creating a liquid "sol" from the hydrolysis and condensation of this compound, often mixed with other metal alkoxides. This sol is then deposited onto a substrate (e.g., a silicon wafer) by spin-coating or dip-coating. A subsequent heat treatment (annealing) converts the film into a dense, stable glass. By co-hydrolyzing this compound with a precursor of a higher refractive index metal oxide, such as titanium isopropoxide, the refractive index of the resulting film can be precisely controlled to create the core layer of a waveguide. concordia.ca These sol-gel derived films are valued for their low optical loss, compatibility with standard microfabrication processes, and ability to be doped with optically active elements for creating active photonic devices like lasers and amplifiers. researchgate.net
In many optical and electronic applications, materials with a high refractive index (n > 1.6) are required for manufacturing components like lenses, anti-reflective coatings, and dielectric layers in capacitors and transistors. Pure silica has a relatively low refractive index (n ≈ 1.46). However, by using this compound as a co-precursor in a sol-gel process with metal alkoxides like titanium(IV) isopropoxide or zirconium(IV) propoxide, it is possible to create homogeneous, transparent mixed-oxide (silica-titania, silica-zirconia) thin films and bulk materials. researchgate.net
The incorporation of titania or zirconia into the silica network systematically increases the refractive index of the material. researchgate.net This approach allows for the creation of materials with continuously tunable optical properties. These hybrid materials combine the high refractive index of the metal oxide with the excellent thermal stability and processability of silica. They are used as high-k dielectric materials in microelectronics and for fabricating transparent ceramic coatings that offer both specific optical properties and enhanced durability. researchgate.net
Table 2: Refractive Index of Silica-Titania Hybrid Films
This table shows the typical relationship between the composition of silica-titania (SiO₂-TiO₂) hybrid films, often prepared from alkoxysilane and titanium alkoxide precursors, and their resulting refractive index at a wavelength of 633 nm.
| Molar % of TiO₂ in SiO₂ | Approximate Refractive Index (n @ 633 nm) | Potential Applications |
| 0% (Pure Silica) | 1.46 | Cladding layers in waveguides, standard dielectrics |
| 20% | 1.57 | Anti-reflective coatings, waveguide core layers |
| 40% | 1.68 | High-n anti-reflective coatings, lens components |
| 60% | 1.78 | High-refractive-index dielectrics, photonic crystals |
| 80% | 1.95 | Advanced optical coatings, high-k dielectrics |
Energy Technologies and Electrochemical Applications
High-purity silica and silica-based composites, which can be synthesized from precursors such as this compound, are enabling materials in various energy storage and conversion technologies. Their primary roles are as structural components, separators, or as supports for electrochemically active materials, where their insulating properties, thermal stability, and controlled porosity are highly valued.
Silica-based materials are being explored for applications in advanced batteries and supercapacitors. mdpi.com In lithium-ion batteries, for instance, silicon is a promising high-capacity anode material, and silica derived from alkoxysilane precursors can be used to create nanostructured silicon-silica composites. These structures help accommodate the large volume changes that silicon undergoes during charging and discharging, thereby improving the battery's cycle life. Furthermore, porous silica nanoparticles can serve as a component in composite polymer electrolytes or separators, enhancing their mechanical stability and ionic conductivity. mdpi.com
In supercapacitors, which store energy via electrostatic charge accumulation, high-surface-area carbon materials are often used as electrodes. Mesoporous silica can be used as a template to synthesize mesoporous carbon with a similarly high surface area, or it can be incorporated into composite electrodes to improve their structural integrity. mdpi.com While this compound is not directly electrochemically active, its role as a precursor to these essential, high-purity silica components makes it relevant to the advancement of electrochemical energy storage devices. sciencedaily.com
Materials for Rechargeable Batteries and Supercapacitors
The demand for high-performance energy storage devices has spurred research into novel electrode and component materials. Silicon-based materials are of particular interest for lithium-ion battery anodes due to silicon's high theoretical specific capacity. This compound can serve as a precursor for producing silicon nanoparticles, which are critical for enhancing battery performance. A related compound, dichlorosilane (B8785471) (H₂SiCl₂), has been successfully used to synthesize silicon nanocrystallites encapsulated in hollow carbon spheres, creating a high-performance anode material for Li-ion batteries. rsc.org This suggests a viable pathway for this compound to be used in a similar capacity. The hydrolysis of this compound would lead to a polysiloxane precursor, which upon thermal decomposition can yield silicon nanoparticles embedded in a silica matrix.
The resulting silicon nanoparticles, when integrated into an anode, can significantly increase the energy density of a lithium-ion battery. Research on dichlorosilane-derived nano-silicon has shown a high specific capacity of 1570 mAh g⁻¹ at a current of 0.25 A g⁻¹, with a capacity retention of 65% after 250 deep discharge cycles. rsc.org
| Property | Value | Reference |
| Precursor | Dichlorosilane (H₂SiCl₂) | rsc.org |
| Resulting Material | Silicon Nanocrystallites in Hollow Carbon Spheres | rsc.org |
| Specific Capacity | 1570 mAh g⁻¹ at 0.25 A g⁻¹ | rsc.org |
| Capacity Retention | 65% after 250 cycles | rsc.org |
Advanced Separators and Electrolytes
In both rechargeable batteries and supercapacitors, the separator plays a crucial role in preventing short circuits between the electrodes while allowing for ionic transport. Ceramic-based separators are being explored for their high-temperature stability and safety advantages over traditional polymer separators. This compound can be utilized in the sol-gel process to create silica-based ceramic membranes. These separators would exhibit excellent thermal and electrochemical stability. For instance, ceramic separators composed of fumed SiO₂ and a PTFE binder have demonstrated the ability to withstand temperatures over 350°C without shrinkage, enabling supercapacitors to operate efficiently at 120°C. nankai.edu.cn
Furthermore, this compound can be a building block for solid-state or gel-polymer electrolytes. By undergoing hydrolysis and condensation in the presence of a polymer matrix and a lithium salt, a cross-linked network can be formed that entraps a liquid electrolyte or facilitates ion transport through the polymer chains. This approach can lead to electrolytes with improved safety and electrochemical stability.
Adsorption and Separation Processes
The surface of adsorbent materials like silica gel, zeolites, and activated carbon can be functionalized to enhance their selectivity for specific molecules. This compound can be used to modify the surface of these materials. The hydrolysis of this compound leads to the formation of reactive silanol (B1196071) groups that can then be further functionalized with specific organic moieties tailored for the adsorption of target gases or liquids. For example, silica surfaces modified with amine-containing silanes, such as (3-aminopropyl) trimethoxysilane, have shown high adsorption capacities for CO₂. nih.gov While direct data for this compound is limited, its analogous reactivity suggests its utility in creating adsorbents with tailored surface chemistry.
The performance of such modified adsorbents is often evaluated by their adsorption capacity, as shown in the table below for an amine-modified silica adsorbent.
| Adsorbent | Target Gas | Adsorption Capacity (mmol/g) | Reference |
| Polymer-impregnated silica | CO₂ | 0.98 | nih.gov |
This compound is a suitable precursor for the fabrication of ceramic membranes for liquid filtration and purification. The sol-gel process, involving the hydrolysis and condensation of the silane (B1218182) precursor, allows for the creation of porous silica membranes with controlled pore sizes. nih.gov These ceramic membranes offer advantages over polymeric membranes, including higher chemical and thermal stability. They can be used in a variety of applications, from water purification to the separation of organic molecules. The performance of such membranes is often characterized by their ability to remove specific contaminants, as demonstrated by the removal of natural organic matter (a precursor to disinfection by-products) by ceramic ultrafiltration membranes.
| Membrane Type | Contaminant | Removal Efficiency (%) | Reference |
| Ceramic Ultrafiltration (4 nm) | Dissolved Organic Carbon | 55-73 | nih.gov |
| Ceramic Ultrafiltration (10 nm) | Dissolved Organic Carbon | 55-73 | nih.gov |
Protective and Functional Coatings Derived from this compound
One of the most significant applications of organosilanes is in the formation of protective coatings on metal substrates. This compound can be used in a sol-gel process to deposit a thin layer of a hybrid organic-inorganic coating that acts as a barrier against corrosive agents. conicet.gov.arinnovationforever.com The hydrolysis of this compound forms a network of Si-O-Si bonds, creating a dense and adherent film on the metal surface. The isopropoxy groups can also be replaced with other organic functionalities to enhance properties like hydrophobicity or adhesion to a topcoat.
The effectiveness of such anti-corrosion coatings is often measured by electrochemical methods, such as potentiodynamic polarization, which determines the corrosion current density (jcorr). Lower values of jcorr indicate better corrosion resistance. For example, sol-gel coatings derived from other silane precursors on stainless steel have been shown to significantly decrease the corrosion current density. mdpi.com
| Coating | Substrate | Corrosion Current Density (jcorr) (A/cm²) | Reference |
| Uncoated | AISI 316L Stainless Steel | ~6 x 10⁻⁷ | mdpi.com |
| TiO₂–ZrO₂ Sol-Gel | AISI 316L Stainless Steel | ~9 x 10⁻⁹ | mdpi.com |
In addition to corrosion resistance, coatings derived from this compound can also provide excellent abrasion resistance. The incorporation of the inorganic silica network into a polymer matrix enhances the hardness and durability of the coating. Silicon-based coatings, such as silicon-incorporated diamond-like carbon (Si-DLC), have demonstrated low wear rates, making them suitable for applications requiring high mechanical stability. shu.ac.uk
| Coating Type | Wear Rate (10⁻¹⁵ m³/Nm) | Reference |
| a-C:H | 0.6 | shu.ac.uk |
| Si-DLC (<10 at.% Si) | <1.7 | shu.ac.uk |
| Si-DLC (>15 at.% Si) | >2.5 | shu.ac.uk |
Self-Cleaning and Smart Surface Modifications
Materials derived from this compound are instrumental in the development of advanced self-cleaning and smart surfaces. These functionalities are primarily achieved by carefully controlling the surface energy and topography at a micro and nano-scale, often drawing inspiration from natural phenomena like the "lotus effect". The isopropoxy groups in this compound offer a reactive handle to form robust siloxane bonds with surfaces, while the chloro groups can be hydrolyzed and condensed to build a durable inorganic-organic hybrid network.
The primary mechanism behind the self-cleaning properties of surfaces modified with this compound-derived materials is superhydrophobicity. wikipedia.org A superhydrophobic surface exhibits extreme water-repellency, characterized by water contact angles greater than 150° and low sliding angles. nih.gov When water droplets come into contact with such a surface, they form nearly perfect spheres that roll off easily, picking up dirt and contaminants in the process. nih.gov This is achieved by creating a hierarchical surface roughness which traps air, minimizing the contact area between the water droplet and the surface. nih.gov
Smart surfaces, on the other hand, can change their properties in response to external stimuli such as light, temperature, or pH. While direct research on this compound for smart surfaces is not extensively documented, the principles of incorporating stimuli-responsive molecules into a siloxane matrix are well-established. For instance, photosensitive organic molecules could be co-condensed with this compound to create a surface that changes its wettability upon UV irradiation.
Research Findings on Dichlorosilane-Derived Self-Cleaning Surfaces
While specific studies on this compound are limited, extensive research on analogous dichlorosilanes, such as dichlorodimethylsilane (B41323), provides a strong basis for understanding its potential. In a typical application, a substrate is treated with a solution containing the dichlorosilane, which then reacts with surface hydroxyl groups and ambient moisture to form a polysiloxane coating.
A study on the creation of a superhydrophobic self-cleaning coating involved the surface modification of silica nanoparticles with dichlorodimethylsilane. researchgate.net These modified nanoparticles were then applied to polyurethane and polydimethylsiloxane (B3030410) resins. The resulting coating exhibited significant self-cleaning properties, with the hydrophobicity increasing with the concentration of the modified silica nanoparticles. researchgate.net The reaction involves the substitution of hydrogen in the silica particles with SiCl(CH₃)₂ functional groups, which imparts the hydrophobic nature to the surface. researchgate.net
The following table summarizes typical results from studies on self-cleaning surfaces created using dichlorosilane-modified materials.
| Substrate Material | Modification Agent | Water Contact Angle (°) | Sliding Angle (°) | Key Finding |
|---|---|---|---|---|
| Glass | Dichlorodimethylsilane-modified SiO₂ | > 150 | < 5 | Creation of a transparent superhydrophobic surface with excellent self-cleaning properties. |
| Aluminum | Dichlorodiphenylsilane (B42835) in toluene | ~ 160 | ~ 3 | Formation of a robust, thermally stable superhydrophobic coating. |
| Cotton Fabric | Hydrolyzed Dichlorodimethylsilane | > 145 | < 10 | Imparted water repellency and self-cleaning ability to the fabric without significantly affecting its breathability. |
These findings highlight the versatility of dichlorosilanes in creating self-cleaning surfaces on a variety of substrates. The choice of the specific dichlorosilane, its concentration, and the application method can be tailored to achieve the desired level of hydrophobicity and durability. The principles demonstrated with dichlorodimethylsilane and dichlorodiphenylsilane are directly applicable to this compound, which would be expected to form similar robust and hydrophobic coatings.
Computational Chemistry and Theoretical Modeling of Dichlorodiisopropoxysilane Systems
Density Functional Theory (DFT) Studies on Molecular Properties and Reactivity
Density Functional Theory (DFT) has become a primary quantum chemical method for studying the electronic structure and properties of molecules like dichlorodiisopropoxysilane. nih.govresearchgate.net DFT is favored for its balance of computational cost and accuracy, making it suitable for relatively large molecular systems. scirp.org It is used to calculate a wide range of molecular properties, providing fundamental insights into the molecule's stability, electronic characteristics, and reactivity. nih.govuni-kiel.de
DFT calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. scirp.org From this optimized geometry, various electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.neteuropean-coatings.com A smaller energy gap generally implies higher reactivity. european-coatings.com
Reactivity descriptors, such as Fukui functions, can be derived from DFT calculations to identify the most reactive sites within the molecule. researchgate.net These descriptors pinpoint which atoms are most likely to be involved in electrophilic or nucleophilic attacks, providing a detailed map of the molecule's chemical behavior. researchgate.net Such studies are foundational for understanding the subsequent polymerization and material formation processes.
| Property | Description | Typical Calculated Value (Arbitrary Units) |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecular structure. | -1500 to -2000 Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.0 to -9.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to 1.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 6.5 to 9.5 eV |
| Dipole Moment | A measure of the net molecular polarity. | 2.0 to 3.5 Debye |
| Si-Cl Bond Length | The equilibrium distance between silicon and chlorine atoms. | 2.05 to 2.10 Å |
| Si-O Bond Length | The equilibrium distance between silicon and oxygen atoms. | 1.63 to 1.68 Å |
Molecular Dynamics (MD) Simulations of Oligomerization and Network Formation
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. youtube.commdpi.com This technique is particularly valuable for studying the dynamic processes of oligomerization and the formation of extended networks from precursors like this compound. While DFT provides a static picture of reactivity, MD simulates the evolution of a chemical system, offering insights into reaction mechanisms and structural development. youtube.com
To accurately model the chemical reactions (bond breaking and formation) that occur during the sol-gel process, reactive force fields, such as ReaxFF, are often employed. escholarship.orgresearchgate.net These force fields allow the simulation of chemical transformations, including the hydrolysis of this compound and the subsequent condensation reactions that form siloxane (Si-O-Si) bridges. escholarship.org
The simulation typically starts with a collection of monomer molecules (this compound) and water molecules in a simulation box. The system's evolution is tracked as the temperature and pressure are controlled to mimic experimental conditions. The key stages observed in MD simulations of such sol-gel processes are:
Hydrolysis: Water molecules attack the silicon center, leading to the replacement of chloro and/or isopropoxy groups with hydroxyl (-OH) groups, forming silanol (B1196071) intermediates.
Condensation and Dimerization: Two silanol molecules react, eliminating a water molecule to form a Si-O-Si bond, creating a dimer.
Oligomerization: Dimers and monomers react further, leading to the formation of trimers, tetramers, and larger linear or cyclic oligomers. nih.gov The simulations can reveal the preferred pathways for chain growth versus ring formation. acs.orgresearchwithrutgers.com
Network Formation: As oligomerization continues, the chains and rings begin to cross-link, forming a three-dimensional gel network. acs.orgresearchwithrutgers.com MD simulations can track the growth of this network and characterize its structural properties, such as pore size distribution, density, and connectivity.
These simulations provide an atomic-level view of the gelation process, revealing how factors like temperature, precursor concentration, and the presence of catalysts influence the final structure of the material. nih.govnih.gov
| Stage | Description of Events | Key Species Involved |
|---|---|---|
| 1. Initiation (Hydrolysis) | Precursor molecules react with water, replacing leaving groups (Cl, OR) with hydroxyl (OH) groups. | This compound, Water, Silanols |
| 2. Oligomerization | Hydrolyzed monomers condense to form dimers, trimers, and short chains or small rings through Si-O-Si bond formation. | Silanols, Disiloxanes, Trisiloxanes |
| 3. Growth and Branching | Oligomers continue to react with each other and with monomers, leading to larger, branched structures. | Branched Oligomers, Cyclic Species |
| 4. Gelation | The branched structures interconnect to form a continuous, sample-spanning network, marking the transition from sol to gel. | Cross-linked Polymer Network |
Multiscale Modeling of this compound-Derived Hybrid Materials
The properties of materials derived from this compound, especially organic-inorganic hybrids, depend on phenomena occurring across a wide range of length and time scales. Multiscale modeling is an approach that integrates different computational techniques, each suited for a specific scale, to create a comprehensive predictive model of the material. youtube.com
This hierarchical approach bridges the gap from the quantum mechanical behavior of electrons to the macroscopic properties of the final material.
Quantum Mechanics (QM) Scale (Angstroms, Picoseconds): At the most fundamental level, DFT calculations (as described in 7.1) are used. These calculations provide highly accurate information about bond energies, reaction barriers for hydrolysis and condensation, and the electronic properties of the precursor molecule and reactive intermediates. This information is essential for parameterizing the more computationally efficient methods used at larger scales.
Molecular Dynamics (MD) Scale (Nanometers, Nanoseconds): The parameters derived from QM calculations are used to develop accurate reactive force fields for MD simulations (as described in 7.2). MD is then used to simulate the formation of the polymer network, predicting the structure of the material on the nanoscale. This scale is crucial for understanding how the synthesis conditions translate into the material's microstructure, including porosity and the distribution of organic functional groups.
Continuum Scale (Millimeters, Seconds): At the macroscopic level, the material is treated as a continuum. Properties calculated from the smaller scales, such as elastic moduli, thermal conductivity, and diffusion coefficients, are used as inputs for Finite Element Method (FEM) or other continuum models. These models can predict the bulk mechanical, thermal, and chemical properties of the final material, such as its response to stress or its performance as a coating.
By linking these different scales, multiscale modeling provides a powerful framework for the rational design of this compound-derived hybrid materials with tailored properties for specific applications.
Future Perspectives and Emerging Research Avenues for Dichlorodiisopropoxysilane
Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Silane-based Materials)
The advent of additive manufacturing, or 3D printing, has revolutionized the fabrication of complex structures, and the integration of silane-based materials is a key area of development. Dichlorodiisopropoxysilane serves as a critical precursor and building block in this field.
Silane (B1218182) coupling agents are instrumental in preparing materials for 3D printing processes like Digital Light Processing (DLP). researchgate.net For instance, they are used to improve the rheological properties of ceramic slurries, such as those made from silicon nitride, enabling the fabrication of high-quality ceramic parts. researchgate.net The functionalization of powders with silanes enhances their dispensability and stability within the printing resin, which is crucial for achieving consistent density and uniform build rates in techniques like Laser Powder Bed Fusion (LPBF) and Binder Jetting.
Furthermore, silanization is a vital method for the surface modification of 3D printed polymeric materials. nih.gov While many commercial printing resins are based on acrylate and/or methacrylate polymers, achieving durable surface functionalization can be challenging. nih.gov Research has demonstrated successful silanization of (meth)acrylate-based resins with fluoroalkyl trichlorosilanes to create hydrophobic surfaces without the need for plasma oxidation, a common pre-treatment step. nih.gov This suggests a pathway for using this compound-derived chemistry to tailor the surface properties (e.g., hydrophobicity, biocompatibility) of 3D printed objects for specific applications in microfluidics or medical devices.
The development of novel photocurable resins incorporating silane functionalities derived from precursors like this compound is another promising direction. These materials could offer enhanced thermal stability, mechanical properties, and chemical resistance to the final printed parts.
| Manufacturing Technique | Role of Silane (derived from this compound) | Potential Benefits |
| Digital Light Processing (DLP) | Surface modification of ceramic powders (e.g., Silicon Nitride) researchgate.net | Improved slurry rheology and curing behavior researchgate.net |
| Laser Powder Bed Fusion (LPBF) | Powder surface functionalization | Consistent density and uniform build rates |
| Stereolithography (SLA) | Surface silanization of printed polymer parts nih.gov | Controlled surface chemistry (e.g., hydrophobicity) nih.gov |
| Material Extrusion | Development of novel silane-functionalized filaments | Enhanced mechanical and thermal properties |
Development of Stimuli-Responsive Materials and Sensors
"Smart" or stimuli-responsive materials, which change their properties in response to external triggers, represent a frontier in materials science. nih.govmdpi.com this compound can be a key ingredient in the synthesis of such intelligent systems, particularly those based on organosilica frameworks.
Bridged polysilsesquioxanes (BPSs), hybrid organic-inorganic materials, are prime candidates for creating stimuli-responsive systems for applications like controlled-release technologies. mdpi.com The fundamental structure of BPSs, [O1.5Si-R-SiO1.5], allows for the incorporation of a functional organic group (R) that can be designed to respond to specific stimuli such as pH, temperature, or light. mdpi.com this compound can be functionalized and then used as a precursor in a sol-gel process to build these responsive BPS networks. For example, research has shown that mesoporous organosilica materials containing aniline groups can be post-synthetically modified to include pH-sensitive azo dyes, demonstrating the accessibility of organic groups within these frameworks. uni-konstanz.de
In the realm of chemical sensors, this compound can contribute to the creation of the sensing platform itself. The development of molecularly imprinted polymers (MIPs) for detecting hazardous materials, including chemical warfare agents, is an area of active research. researchgate.net These sensors rely on creating a polymer matrix with cavities that are specifically shaped to bind to a target molecule. researchgate.net Silane-based materials can form the robust and stable inorganic framework of these MIPs, with this compound serving as a potential cross-linking agent to ensure the structural integrity of the imprinted sites. The tunability of the silane chemistry allows for the optimization of the sensor's selectivity and sensitivity.
| Material/Device Type | Role of this compound Chemistry | Stimulus/Target | Application |
| pH-Responsive Organosilica | Precursor for the silica (B1680970) framework containing functional organic groups uni-konstanz.de | pH mdpi.comuni-konstanz.de | Controlled Drug Delivery, Smart Coatings |
| Bridged Polysilsesquioxanes (BPSs) | Building block for the [O1.5Si-R-SiO1.5] structure mdpi.com | Endogenous (pH, enzymes) or Exogenous (light, magnetic field) mdpi.com | Targeted Therapeutics |
| Molecularly Imprinted Polymers (MIPs) | Formation of the stable polymer matrix researchgate.net | Specific chemical agents (e.g., nerve gases, pesticides) researchgate.net | Chemical Sensing, Environmental Monitoring |
| Metabolite Sensors | Component in the synthesis of sensor substrates | Aromatic compounds, Nitrogen levels nih.gov | Bioprocess Monitoring |
Sustainable Chemistry and Circular Economy Aspects in this compound Production and Application
The principles of green chemistry and the circular economy are increasingly guiding chemical production and material life cycles. dic-global.comlanxess.com Research into this compound is aligning with these paradigms, focusing on both sustainable synthesis and end-of-life considerations.
Traditionally, the production of silicon compounds like alkoxysilanes can be energy-intensive and may involve hazardous reagents. rsc.orgmdpi.com However, new, greener synthesis routes are emerging. One-stage mechanochemical methods, for example, allow for the direct synthesis of alkoxysilanes from silicon and an alcohol with high conversion rates. rsc.orgrsc.org This approach can eliminate several stages typical of the traditional process, adapting it to green chemistry principles by reducing energy consumption and waste. rsc.orgrsc.org Another novel, near-room-temperature method involves the ball milling of silicon and copper powders in alcohol, which produces alkoxysilanes without the use of halogens. acs.org These sustainable synthesis strategies could be adapted for the production of this compound, reducing its environmental footprint.
From a circular economy perspective, the focus is on recycling and reusing materials to minimize waste. mdpi.com Silane-based materials, such as silane cross-linked polyethylene used in cable insulation, are being targeted for recycling. researchgate.net Processes using supercritical alcohols have been developed to successfully break the siloxane bonds, rendering the polyethylene thermoplastic and reusable. researchgate.net Similarly, the chemical recycling of silicone polymers into oligomers that can be repolymerized into virgin-grade silicone is a key strategy for creating a closed-loop system. mdpi.com
For composite materials, such as carbon fiber reinforced polymers (CFRPs), silane coupling agents are used to enhance bonding. mdpi.comrepec.org Recycling these composites presents a challenge, but methods like microwave pyrolysis are being explored to recover carbon fibers. mdpi.comrepec.orgsemanticscholar.org The residual silane on the recovered fibers can be controlled, which is important for their reuse in new composite materials. mdpi.comrepec.org Designing materials with this compound-derived linkers that are more amenable to cleavage could facilitate easier recycling and contribute to a more circular materials economy.
| Research Area | Approach | Sustainability Benefit |
| Sustainable Production | Mechanochemical direct synthesis rsc.orgrsc.org | Reduced energy consumption, fewer process stages, high conversion rsc.orgrsc.org |
| Near-room-temperature ball milling synthesis acs.org | Halogen-free process, low-temperature reaction acs.org | |
| Direct conversion of silica (SiO2) to alkoxysilanes nih.gov | Bypasses high-energy reduction of SiO2 to metallic silicon nih.gov | |
| Circular Economy | Chemical recycling of silane cross-linked polymers researchgate.net | Conversion of thermoset waste into reusable thermoplastic researchgate.net |
| Closed-loop recycling of silicone polymers mdpi.com | Depolymerization into oligomers for virgin-grade silicone production mdpi.com | |
| Controllable recovery of silane-treated carbon fibers mdpi.comrepec.org | Reuse of high-value carbon fibers from composite waste mdpi.comrepec.org |
Q & A
Q. What frameworks improve reproducibility in this compound research?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing . Use electronic lab notebooks (ELNs) to document protocols, and include error bars/statistical significance in graphs . Collaborate with independent labs for inter-laboratory validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
